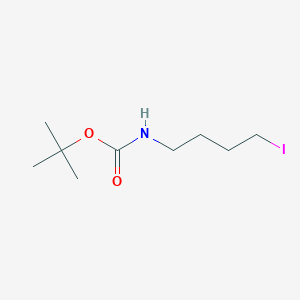

tert-Butyl (4-iodobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMOGHNVYHTFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701756 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262278-40-0 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (4-iodobutyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a reactive primary iodide, makes it a valuable linker for the synthesis of complex molecular architectures, particularly in the field of targeted protein degradation.

Chemical Properties and Data

This compound is a synthetic organic compound that serves as a versatile building block. The presence of a terminal iodine atom and a carbamate-protected amine on a flexible four-carbon chain allows for sequential and site-selective chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 262278-40-0 | [1][2] |

| Molecular Formula | C₉H₁₈INO₂ | [2] |

| Molecular Weight | 299.15 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727) (Predicted) | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol (B41920). The following is a representative experimental protocol based on standard organic synthesis methodologies.

Step 1: Boc Protection of 4-Amino-1-butanol

This procedure involves the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Materials:

-

4-amino-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-amino-1-butanol (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.

-

Step 2: Iodination of tert-Butyl (4-hydroxybutyl)carbamate

This step converts the terminal hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction.

-

Materials:

-

tert-Butyl (4-hydroxybutyl)carbamate

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dichloromethane at 0 °C, add iodine (1.5 equivalents) portion-wise.

-

Stir the resulting yellow suspension for 15 minutes at 0 °C.

-

Add a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the mixture.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.55 | br s | 1H | -NH- |

| ~3.20 | t | 2H | -CH₂-I |

| ~3.10 | q | 2H | -CH₂-NH- |

| ~1.85 | p | 2H | -CH₂-CH₂-I |

| ~1.55 | p | 2H | -CH₂-CH₂-NH- |

| 1.44 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | -C=O (carbamate) |

| ~79.2 | -C(CH₃)₃ |

| ~40.5 | -CH₂-NH- |

| ~33.5 | -CH₂-CH₂-I |

| ~30.3 | -CH₂-CH₂-NH- |

| ~28.4 | -C(CH₃)₃ |

| ~6.5 | -CH₂-I |

Table 4: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3340 | Medium | N-H stretch | Carbamate |

| 2975-2850 | Strong | C-H stretch | Alkyl |

| ~1690 | Strong | C=O stretch (Amide I) | Carbamate |

| ~1520 | Strong | N-H bend (Amide II) | Carbamate |

| ~1250 | Strong | C-N stretch / O=C-O stretch | Carbamate |

| ~1160 | Strong | C-O stretch | Carbamate |

| ~650 | Medium | C-I stretch | Alkyl Iodide |

Applications in Drug Development

This compound is a valuable bifunctional linker in drug discovery, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The this compound linker serves to connect the "warhead" (a ligand that binds to the target protein) to the E3 ligase ligand. The four-carbon chain provides flexibility and appropriate spacing, which is often crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal iodide is a reactive handle for attaching one of the ligands via nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for the attachment of the second ligand.

Caption: General mechanism of action for a PROTAC utilizing a linker such as this compound.

The workflow for utilizing this compound in the synthesis of a PROTAC generally involves the following steps:

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical building block, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature allows for the straightforward and controlled synthesis of complex molecules like PROTACs. While comprehensive experimental data on its physical properties are limited, its chemical reactivity is well-understood, enabling its effective use in drug discovery and medicinal chemistry research. Further characterization of this compound would be beneficial to the scientific community.

References

In-Depth Technical Guide: tert-Butyl (4-iodobutyl)carbamate

CAS Number: 262278-40-0

This technical guide provides a comprehensive overview of tert-butyl (4-iodobutyl)carbamate, a bifunctional linker molecule crucial for synthesizing complex chemical structures, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The key physicochemical and computed properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 262278-40-0 | [1] |

| Molecular Formula | C₉H₁₈INO₂ | [1] |

| Molecular Weight | 299.15 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Storage Condition | -20°C | [1] |

| Solubility | Soluble in common organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate (B1210297). | |

| Boiling Point (Predicted) | 308.8 ± 25.0 °C | [2] |

| Density (Predicted) | 1.228 g/cm³ | [2] |

| pKa (Predicted) | 12.76 ± 0.46 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 4-amino-1-butanol (B41920). The synthetic pathway involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the hydroxyl group to an iodide.

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

This initial step involves the protection of the primary amine of 4-amino-1-butanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol:

-

Materials:

-

4-amino-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of THF and add it dropwise to the stirred reaction mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, tert-butyl (4-hydroxybutyl)carbamate.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.[3]

-

Step 2: Synthesis of this compound via Finkelstein Reaction

The hydroxyl group of tert-butyl (4-hydroxybutyl)carbamate is converted to an iodide. This is typically achieved via a Finkelstein reaction, where an intermediate alkyl bromide or tosylate is treated with an iodide salt.[4][5] A plausible route involves the conversion of the alcohol to a bromide followed by an exchange reaction.

Experimental Protocol (via bromination and Finkelstein reaction):

-

Materials:

-

tert-Butyl (4-hydroxybutyl)carbamate

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

-

Sodium iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)

-

Diatomaceous earth

-

Hexane

-

Ethyl acetate

-

-

Procedure for Bromination:

-

Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 equivalent) in anhydrous THF.

-

Add triphenylphosphine (1.9 equivalents).

-

Slowly add carbon tetrabromide (1.9 equivalents) while stirring.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with ether.

-

Concentrate the filtrate under reduced pressure to obtain crude tert-butyl (4-bromobutyl)carbamate.[2]

-

-

Procedure for Finkelstein Reaction:

-

Dissolve the crude tert-butyl (4-bromobutyl)carbamate in anhydrous acetone or DMF.

-

Add sodium iodide (a slight excess, e.g., 1.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product as a white to off-white solid.

-

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] The molecule possesses two key functionalities: a Boc-protected amine and a reactive alkyl iodide. The alkyl iodide serves as an electrophile for nucleophilic substitution reactions, allowing for the attachment to a warhead (a ligand for the POI) or an E3 ligase ligand. The Boc-protected amine, after deprotection, provides a nucleophilic site for further conjugation.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically involves a multi-step process:

-

Alkylation: The alkyl iodide end of the linker is reacted with a nucleophilic handle on either the POI ligand or the E3 ligase ligand. Common nucleophiles include phenols, amines, or thiols.

-

Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to expose the primary amine.

-

Conjugation: The newly exposed amine is then coupled to the other component of the PROTAC (either the E3 ligase ligand or the POI ligand) through an amide bond formation or other suitable conjugation chemistry.

Experimental Protocol: Alkylation of a Phenolic Warhead

This protocol describes the attachment of the linker to a phenolic moiety on a hypothetical warhead molecule.

-

Materials:

-

Phenolic Warhead (e.g., a tyrosine kinase inhibitor)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of the phenolic warhead (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the linker-warhead conjugate.

-

Experimental Protocol: Boc-Deprotection and Amide Coupling

This protocol outlines the subsequent deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.

-

Materials:

-

Linker-warhead conjugate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid (e.g., a derivative of Thalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

-

Procedure for Boc-Deprotection:

-

Dissolve the linker-warhead conjugate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step.

-

-

Procedure for Amide Coupling:

-

Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3-4 equivalents).

-

Add the deprotected linker-warhead conjugate (as the salt, 1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute with water and extract the PROTAC molecule with ethyl acetate.

-

Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC by preparative HPLC to obtain the pure product.

-

Mandatory Visualizations

Caption: Synthetic workflow for this compound and its application in PROTAC synthesis.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

References

An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-iodobutyl)carbamate, a bifunctional linker molecule of significant interest in organic synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide presents a combination of information on its closely related bromo-analog, tert-butyl (4-bromobutyl)carbamate, and proposes detailed synthetic protocols for the target molecule based on established chemical transformations.

Core Data Presentation

This compound is a valuable synthetic intermediate, featuring a Boc-protected amine and a reactive primary iodide. The Boc group offers a stable yet easily removable protecting group for the amine functionality, while the iodo group serves as an excellent leaving group for nucleophilic substitution reactions, making it a versatile building block for the introduction of a four-carbon amino linker into various molecular scaffolds.[1][2]

Physicochemical Properties

| Property | Value (for tert-Butyl (4-bromobutyl)carbamate) | Reference |

| Molecular Formula | C₉H₁₈BrNO₂ | [3][4] |

| Molecular Weight | 252.15 g/mol | [3][4] |

| CAS Number | 164365-88-2 | [3][4][5] |

| Appearance | Off-white low melting solid | [4][6] |

| Boiling Point | 308.8 ± 25.0 °C (Predicted) | [4] |

| Density | 1.228 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | [4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not published. The following are the reported spectroscopic data for tert-butyl (4-bromobutyl)carbamate, which can serve as a reference for the expected spectral characteristics of the iodo-analog.

¹H NMR Spectroscopy (Anticipated for this compound)

The proton NMR spectrum of this compound is expected to be very similar to its bromo-counterpart, with slight downfield shifts for the protons on the carbon bearing the iodine atom and the adjacent methylene (B1212753) group.

| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment (for tert-butyl (4-bromobutyl)carbamate) | Reference |

| ~3.41 | t | 2H | -CH₂-Br | [7] |

| ~3.13 | q | 2H | -NH-CH₂- | [7] |

| ~1.88 | p | 2H | -CH₂-CH₂-Br | [7] |

| ~1.63 | p | 2H | -NH-CH₂-CH₂- | [7] |

| 1.44 | s | 9H | -C(CH₃)₃ | [7] |

| ~4.5 (broad) | s | 1H | -NH- | [7] |

¹³C NMR Spectroscopy (Anticipated for this compound)

The carbon bearing the iodine atom in the iodo-analog is expected to show a significant upfield shift compared to the carbon bearing the bromine atom in the bromo-analog.

| Chemical Shift (δ) ppm (CDCl₃) | Assignment (for tert-butyl (4-bromobutyl)carbamate) | Reference |

| 155.9 | C=O (carbamate) | [3] |

| 79.2 | -C(CH₃)₃ | [3] |

| 40.5 | -NH-CH₂- | [3] |

| 33.7 | -CH₂-Br | [3] |

| 30.9 | -CH₂-CH₂-Br | [3] |

| 28.4 | -C(CH₃)₃ | [3] |

| 27.9 | -NH-CH₂-CH₂- | [3] |

Mass Spectrometry (Anticipated for this compound))

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (299.14 g/mol ).

Experimental Protocols

While a specific published protocol for the synthesis of this compound is not available, two highly plausible synthetic routes are presented below.

Method 1: Synthesis via Finkelstein Reaction from tert-Butyl (4-bromobutyl)carbamate

This method involves the synthesis of the bromo-analog followed by a halide exchange reaction.

Step 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate from 4-(tert-Butoxycarbonylamino)-1-butanol [4][6]

-

Materials:

-

4-(tert-Butoxycarbonylamino)-1-butanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

-

Add triphenylphosphine (1.9 eq) to the solution.

-

Slowly add carbon tetrabromide (1.9 eq) with stirring.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford tert-butyl (4-bromobutyl)carbamate as a white solid.

-

Step 2: Synthesis of this compound via Finkelstein Reaction [8][9]

-

Materials:

-

tert-Butyl (4-bromobutyl)carbamate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

-

Procedure:

-

Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (a slight excess, e.g., 1.2-1.5 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by TLC. The precipitation of sodium bromide indicates the progress of the reaction.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Method 2: Direct Synthesis from 4-(tert-Butoxycarbonylamino)-1-butanol

This proposed method adapts the procedure for the bromo-analog by using an iodinating reagent system.

-

Materials:

-

4-(tert-Butoxycarbonylamino)-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

-

Procedure:

-

To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add iodine (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to form the iodinating agent in situ.

-

Add a solution of 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described above.

Applications in Research and Drug Development

This compound serves as a versatile linker in the synthesis of various biologically active molecules. The presence of the reactive iodide allows for its conjugation to nucleophilic moieties on target molecules, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further functionalization. This makes it a valuable tool for:

-

PROTACs (Proteolysis Targeting Chimeras): The linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.

-

Antibody-Drug Conjugates (ADCs): It can be part of a linker system to attach a cytotoxic payload to an antibody.

-

Fragment-Based Drug Discovery (FBDD): The linker can be used to connect different molecular fragments to generate more potent lead compounds.

-

Synthesis of Novel Scaffolds: The bifunctional nature of the molecule allows for the construction of complex molecular architectures.

References

- 1. tert-Butyl carbamate [webbook.nist.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 5. 164365-88-2 Cas No. | tert-Butyl (4-bromobutyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 6. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]

- 7. tert-butyl (4-bromobutyl)carbamate(164365-88-2) 1H NMR [m.chemicalbook.com]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for tert-butyl (4-iodobutyl)carbamate, a key building block in organic synthesis, particularly in the development of novel therapeutics. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from a closely related analogue, tert-butyl (4-bromobutyl)carbamate, to provide valuable insights into its solubility profile. Furthermore, standardized experimental protocols for solubility determination are detailed to empower researchers to generate precise data for their specific applications.

Core Synthesis and Properties

This compound is a bifunctional molecule featuring a carbamate-protected amine and a terminal iodo group. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile intermediate in multi-step syntheses. The primary iodoalkane functionality serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of various functionalities.

Estimated Solubility Profile

The following table summarizes the qualitative solubility of tert-butyl (4-bromobutyl)carbamate, which can be used as a reasonable estimate for this compound.

| Solvent | Estimated Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Methanol | Slightly Soluble |

It is crucial to note that this data is for the bromo-analogue and should be used as a qualitative guideline. Experimental verification is highly recommended for any application requiring precise solubility values.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocol, based on the conventional shake-flask method, is recommended.[6][7] This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid has reached a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

This structured approach ensures the generation of reliable and reproducible solubility data, which is fundamental for successful drug formulation, process development, and various research applications.

References

Navigating the Stability of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (4-iodobutyl)carbamate, a key reagent in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering critical information to ensure the compound's integrity and performance in experimental settings.

Introduction

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. It incorporates a Boc-protected amine and an alkyl iodide, making it a versatile building block. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, which can be removed under mild acidic conditions[1][2]. The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions[1][2]. Given its reactive nature, understanding the stability and proper handling of this compound is paramount to achieving reliable and reproducible experimental outcomes.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its stability can be inferred from the nature of its functional groups and from data on similar carbamate (B1207046) compounds. The primary points of reactivity are the Boc-protected amine and the carbon-iodine bond.

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, exposure to acids will likely lead to deprotection, yielding the corresponding primary amine. The alkyl iodide moiety is susceptible to nucleophilic attack and can also be sensitive to light.

For a related compound, tert-Butyl carbamate, the safety data sheet indicates that it is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling guidelines are recommended.

Storage Conditions

Proper storage is crucial to prevent degradation. The primary recommendation is to store the compound at -20°C [1]. For other similar carbamate compounds, storage in a dry, cool, and well-ventilated place with the container tightly closed is advised[3].

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize degradation and maintain long-term stability. |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and air. |

| Light | Protect from light. | Alkyl iodides can be light-sensitive. |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors[3][4][5].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[3][5][6].

-

Hygiene: Avoid contact with skin and eyes[3][4]. Wash hands thoroughly after handling[3][6].

Potential Degradation Pathways

While specific experimental data on the degradation of this compound is limited, two primary degradation pathways can be anticipated based on its structure.

Potential degradation pathways for this compound.

-

Acid-Catalyzed Deprotection: The Boc group is susceptible to cleavage under mild acidic conditions, which would result in the formation of 4-iodobutan-1-amine, isobutylene, and carbon dioxide[1][2].

-

Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound susceptible to reaction with various nucleophiles[1][2]. This can lead to the formation of a variety of substitution products, depending on the reaction conditions and the nucleophiles present.

Experimental Protocols for Stability Assessment

While specific protocols for this compound were not found, general methodologies for assessing the stability of chemical compounds can be applied.

Workflow for Stability Testing

A general experimental workflow for assessing chemical stability.

A typical stability study would involve:

-

Sample Preparation: Preparing multiple, identical samples of the compound.

-

Exposure to Stress Conditions: Subjecting the samples to a range of conditions, such as elevated temperatures, different humidity levels, and exposure to light of various wavelengths.

-

Time-Point Analysis: Analyzing the samples at predetermined time intervals using analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify the structure of any degradants.

-

Data Analysis: Calculating the rate of degradation under each condition to establish a stability profile.

Conclusion

The stability of this compound is critical for its successful application in research and development. While detailed, specific stability data is not widely published, understanding its inherent chemical properties allows for the establishment of best practices for storage and handling. Adherence to the recommended storage conditions, particularly low temperature and protection from light and moisture, is essential to ensure the compound's integrity. Researchers should be mindful of its sensitivity to acidic conditions and nucleophiles to avoid unintended reactions and degradation. By following these guidelines, the scientific community can continue to effectively utilize this versatile reagent in the advancement of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl (4-iodobutyl)carbamate. This bifunctional molecule is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its structure incorporates a terminal iodine atom, a versatile functional group for nucleophilic substitution and cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine, which can be readily deprotected under acidic conditions.

Molecular Structure and Properties

This compound is characterized by a four-carbon aliphatic chain linking an iodo group and a Boc-protected amine. This structure makes it an ideal linker molecule for introducing a protected primary amine into a target structure.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-iodobutyl)carbamate | N/A |

| CAS Number | 262278-40-0 | [1] |

| Chemical Formula | C9H18INO2 | [1] |

| Molecular Weight | 299.2 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCI | N/A |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from analogous compounds. |

| Melting Point | Not available | Data for the analogous tert-butyl (4-bromobutyl)carbamate is not widely reported. |

| Boiling Point | Not available | Likely high due to molecular weight and polar functional groups. |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758), ethyl acetate, and THF. | Inferred from general solubility of similar organic molecules. |

| Storage | -20°C | [1] |

Spectroscopic Data (Inferred)

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.55 | br s | 1H | NH |

| 3.19 | t, J = 6.8 Hz | 2H | I-CH₂- |

| 3.11 | q, J = 6.4 Hz | 2H | -CH₂-NHBoc |

| 1.85 | p, J = 7.2 Hz | 2H | I-CH₂-CH₂- |

| 1.55 | p, J = 6.8 Hz | 2H | -CH₂-CH₂-NHBoc |

| 1.44 | s | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C=O (carbamate) |

| 79.1 | -C(CH₃)₃ |

| 40.5 | -CH₂-NHBoc |

| 33.5 | I-CH₂-CH₂- |

| 30.3 | -CH₂-CH₂-NHBoc |

| 28.4 | -C(CH₃)₃ |

| 6.5 | I-CH₂- |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3340-3360 | N-H stretch |

| 2975-2985 | C-H stretch (asymmetric, t-butyl) |

| 2860-2870 | C-H stretch (symmetric) |

| 1680-1700 | C=O stretch (carbamate) |

| 1510-1530 | N-H bend |

| 1160-1180 | C-O stretch |

| ~500 | C-I stretch |

Experimental Protocols

A plausible synthesis for this compound involves a two-step process starting from 4-amino-1-butanol (B41920). The first step is the protection of the amino group with a Boc group, followed by the conversion of the hydroxyl group to an iodo group.

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

This procedure is adapted from the synthesis of similar N-Boc protected amino alcohols.

-

Materials: 4-amino-1-butanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O), dichloromethane (DCM), sodium bicarbonate (NaHCO₃) solution (saturated), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve 4-amino-1-butanol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred solution of the amino alcohol at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure tert-butyl (4-hydroxybutyl)carbamate.

-

Step 2: Synthesis of this compound (Appel Reaction)

This procedure is a common method for converting alcohols to alkyl iodides.

-

Materials: tert-Butyl (4-hydroxybutyl)carbamate, triphenylphosphine (B44618) (PPh₃), iodine (I₂), dichloromethane (DCM), sodium thiosulfate (B1220275) solution (saturated).

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 eq) in dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise.

-

To this mixture, add a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Visualizations

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of two distinct reactive sites allows for sequential and site-selective modifications.

-

Linker Moiety: It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and an E3 ligase ligand.

-

Introduction of a Primary Amine: The Boc-protected amine can be deprotected under mild acidic conditions, revealing a primary amine that can be further functionalized.

-

Nucleophilic Substitution and Cross-Coupling: The iodo group is an excellent leaving group, making it suitable for a variety of nucleophilic substitution reactions. It also participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The versatility of this compound makes it an indispensable tool for the synthesis of complex molecules with diverse biological activities.

References

Spectroscopic and Synthetic Profile of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for tert-butyl (4-iodobutyl)carbamate. This compound is a valuable bifunctional molecule, incorporating a terminal iodide that serves as a versatile leaving group for nucleophilic substitution and a Boc-protected amine, facilitating its use in peptide synthesis and as a linker in the development of pharmaceutical agents. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures.

Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl chain, the tert-butyl group, and the amine proton. The electron-withdrawing effect of the iodine atom will cause a downfield shift for the adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | br s | 1H | -NH - |

| 3.21 | t | 2H | I-CH₂ -CH₂- |

| 3.11 | q | 2H | -CH₂-NH - |

| 1.87 | p | 2H | I-CH₂-CH₂ - |

| 1.61 | p | 2H | -CH₂ -CH₂-NH- |

| 1.44 | s | 9H | -C(CH₃ )₃ |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the iodine will be significantly shifted downfield compared to a typical alkyl carbon, while the carbonyl carbon of the carbamate (B1207046) group will appear at the lower end of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C =O (carbamate) |

| 79.1 | -C (CH₃)₃ |

| 40.4 | -C H₂-NH- |

| 33.5 | I-CH₂-C H₂- |

| 28.4 | -C(C H₃)₃ |

| 6.6 | I-C H₂- |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate functional group, as well as the C-H stretching and bending vibrations of the alkyl groups.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3340 | Strong, broad | N-H stretch | Carbamate |

| 2975, 2930, 2870 | Strong | C-H stretch (asymmetric and symmetric) | Alkyl |

| ~ 1690 | Strong | C=O stretch (Amide I) | Carbamate |

| ~ 1520 | Strong | N-H bend (Amide II) | Carbamate |

| ~ 1390, 1365 | Medium | C-H bend (gem-dimethyl) | tert-Butyl |

| ~ 1250 | Strong | C-N stretch | Carbamate |

| ~ 1170 | Strong | O-C stretch | Carbamate |

| ~ 600 | Medium | C-I stretch | Alkyl iodide |

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation will likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Ion | Fragmentation Pathway |

| 300.06 | [M+H]⁺ | Protonated molecular ion |

| 244.00 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group |

| 200.00 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |

| 172.95 | [C₄H₉IN]⁺ | Cleavage of the carbamate |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol (B41920): Boc protection of the amine followed by iodination of the hydroxyl group.

Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

Materials:

-

4-Amino-1-butanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 4-amino-1-butanol (1.0 eq) in a mixture of dichloromethane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.

Synthesis of this compound

Materials:

-

tert-Butyl (4-hydroxybutyl)carbamate

-

Iodine (I₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

tert-Butyl (4-iodobutyl)carbamate safety and handling information

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-iodobutyl)carbamate

Disclaimer: Specific safety data for this compound (CAS No. 262278-40-0) is not extensively available. This guide has been compiled using information from structurally related compounds, including other carbamates and organic iodides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for detailed and definitive safety information before handling this compound. This document should be used as a supplementary resource for risk assessment, not as a replacement for a substance-specific SDS.

Chemical Identification and Properties

This compound is a bifunctional organic compound containing a Boc-protected amine and an alkyl iodide.[1] The Boc group can be removed under mild acidic conditions, while the iodine atom serves as an effective leaving group for nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈INO₂ | N/A |

| Molecular Weight | 299.15 g/mol | N/A |

| Physical Form | Solid or liquid (Assumed) | [2] |

| Storage Temperature | Recommended: 2-8°C, refrigerated, in a dark place under an inert atmosphere. | [2] |

| Solubility | Expected to be soluble in organic solvents like methylene (B1212753) chloride, chloroform, and alcohols. | [3] |

| Sensitivity | Likely light-sensitive due to the iodide group. | [4] |

Note: Some properties are inferred from related compounds due to a lack of specific data for this compound.

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the hazards can be inferred from its functional groups: the carbamate (B1207046) moiety and the alkyl iodide. Carbamates, as a class, are known for their potential to act as cholinesterase inhibitors, although the effects are typically reversible and of shorter duration than those of organophosphates.[5] Alkyl iodides can be irritating and may have alkylating properties.

Table 2: Potential GHS Hazard Information (Inferred)

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | H319 / H318 |

| Skin Sensitization | May cause an allergic skin reaction. | H317 |

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |

Note: This information is based on aggregated data for structurally similar compounds and may not be universally applicable. Always refer to the supplier-specific SDS.[2]

Experimental Protocols and Safe Handling

Safe handling of this compound requires stringent adherence to laboratory safety protocols to minimize exposure.

Engineering Controls

-

Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation of potential vapors or aerosols.[6]

-

Ventilation: Ensure the laboratory is well-ventilated.[7]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 are mandatory.[2][6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and replaced immediately if contaminated.[6][7] Use proper glove removal technique to avoid skin contact.

-

Lab Coat: A standard laboratory coat must be worn at all times. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.[6]

-

-

Respiratory Protection: If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6]

Safe Handling Practices

-

Avoid the formation and inhalation of dust or aerosols.[2][7]

-

Do not eat, drink, or smoke in the laboratory or when handling the product.[2]

-

Wash hands thoroughly after handling the compound and before breaks.[2]

-

Keep the container tightly closed when not in use.[9]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]

-

Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[7] Wear appropriate PPE as described in Section 3.2, including respiratory protection.[2] Avoid breathing dust, vapors, or mist.[2]

-

Containment and Cleanup: For spills, mix the material with a non-combustible, inert absorbent such as sand or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it into a suitable, tightly sealed, and labeled container for disposal.[2][7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][7] For larger fires, water spray or fog may be used.[10]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides. Thermal decomposition can lead to the release of irritating gases and vapors.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store apart from foodstuff containers.[7]

-

Given the iodo- group, protection from light is recommended.[4]

Disposal

-

All waste containing this compound should be considered chemical waste.[6]

-

Disposal must be conducted in accordance with all applicable local, state, and federal regulations.

-

Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[7]

References

- 1. This compound, 262278-40-0 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. TERT-BUTYL 4-IODOPHENYLCARBAMATE [chembk.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

tert-Butyl (4-iodobutyl)carbamate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for tert-Butyl (4-iodobutyl)carbamate (CAS No. 262278-40-0) is publicly available. The safety and toxicological information provided in this guide is extrapolated from data on structurally related compounds, such as other carbamates and iodoalkanes. This information should be used as a preliminary guideline only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Chemical and Physical Properties

This compound is a useful bifunctional molecule in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. It incorporates a Boc-protected amine, which is stable under many reaction conditions but can be easily removed under acidic conditions, and a primary iodoalkane, which is an excellent leaving group for nucleophilic substitution and a versatile functional group for cross-coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 262278-40-0 | [1][2] |

| Molecular Formula | C₉H₁₈INO₂ | [1] |

| Molecular Weight | 299.15 g/mol | [3] |

| Appearance | Not specified (likely a solid or oil) | - |

| Storage Temperature | -20°C | [1] |

Hazard Identification and Safety Precautions

Due to the lack of a specific MSDS, the hazard identification for this compound is based on the known hazards of similar chemical structures, such as other carbamates and organoiodine compounds.

Table 2: Inferred Hazard Identification

| Hazard Class | Potential Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | May be harmful if swallowed. | Based on data for other carbamates.[4] |

| Skin Corrosion/Irritation | May cause skin irritation. | General precaution for alkyl halides and carbamates.[5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | General precaution for chemical reagents.[5] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Potential for carbamates. |

| Skin Sensitization | May cause an allergic skin reaction. | Potential for carbamates.[4] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[4]

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[6]

First Aid Measures

The following first aid measures are recommended based on the potential hazards of similar compounds.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [5] |

Stability and Reactivity

Table 4: Stability and Reactivity Profile

| Parameter | Information | Source |

| Chemical Stability | Stable under recommended storage conditions (-20°C). | [1] |

| Conditions to Avoid | Heat, light, and incompatible materials. | |

| Incompatible Materials | Strong oxidizing agents, strong bases. | |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general procedure can be inferred from the synthesis of similar N-Boc protected iodoalkanes. The synthesis would likely involve the protection of 4-iodobutylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Application in Synthesis:

This compound is a valuable building block in multi-step organic synthesis. The Boc-protected amine allows for various transformations at the iodo-functionalized end of the molecule. The iodine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Conclusion

References

The Strategic Application of tert-Butyl (4-iodobutyl)carbamate as a Homobifunctional Crosslinker in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The advent of targeted protein degradation has revolutionized modern drug discovery, offering a powerful strategy to eliminate disease-causing proteins. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The thoughtful design of these molecules is paramount to their success, with the linker component playing a critical role in their efficacy. This technical guide delves into the core applications of tert-Butyl (4-iodobutyl)carbamate, a versatile building block that serves as a precursor to a homobifunctional crosslinker, primarily in the synthesis of PROTACs.

Core Properties and Homobifunctional Nature

This compound is a linear four-carbon molecule featuring a terminal iodine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The inherent chemical properties of this compound make it an ideal precursor for a homobifunctional crosslinker. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be readily deprotected under acidic conditions to yield a primary amine.[1][2]

Following the removal of the Boc protecting group, the resulting 4-iodobutan-1-amine possesses two reactive sites: a nucleophilic primary amine and an electrophilic carbon atom attached to the iodine. This dual reactivity allows the molecule to covalently link two separate nucleophilic moieties, thereby functioning as a homobifunctional crosslinker. In the context of PROTACs, this four-carbon alkyl chain acts as a flexible linker connecting a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The primary application of this compound in contemporary drug development is as a linker in the synthesis of PROTACs. These chimeric molecules function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[5][6]

A generalized synthetic workflow for constructing a PROTAC using a C4 alkyl linker derived from this compound is outlined below. This process typically involves a sequential, multi-step synthesis.

Experimental Protocols

Below are detailed, representative methodologies for the key steps in the synthesis of a PROTAC utilizing a C4 alkyl linker derived from this compound. These protocols are based on established synthetic strategies for PROTACs with similar alkyl linkers.[7][8]

Step 1: Boc Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) (10-20 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M), to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 4-iodobutan-1-amine salt is often used in the next step without further purification.

Step 2: Coupling of the Linker to an E3 Ligase Ligand

This step involves the reaction of the deprotected linker with a suitable E3 ligase ligand, such as a derivative of thalidomide (B1683933) for Cereblon (CRBN) or a hydroxyproline-based ligand for Von Hippel-Lindau (VHL). The specific reaction depends on the functional handle on the E3 ligase ligand.

-

Scenario A: Nucleophilic Substitution on the Linker If the E3 ligase ligand has a nucleophilic group (e.g., a phenol (B47542) or an amine), it can displace the iodine from the 4-iodobutylamine.

-

Base Treatment: To a solution of the E3 ligase ligand (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

-

Linker Addition: Add the 4-iodobutan-1-amine salt (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

-

-

Scenario B: Amide Bond Formation If the linker is first functionalized to have a carboxylic acid and the E3 ligase ligand has an amine, a standard amide coupling can be performed.

Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the Target Protein Ligand

The final step involves attaching the target protein ligand to the other end of the linker.

-

Nucleophilic Substitution: The amine group of the linker-E3 ligase ligand conjugate (from Scenario A) can be used to displace a suitable leaving group on the target protein ligand. Alternatively, the remaining iodo-group on the linker can be displaced by a nucleophilic handle on the target protein ligand under similar conditions as described in Step 2, Scenario A.

-

Amide Coupling: If the linker has a carboxylic acid and the target ligand has an amine (or vice versa), standard amide coupling reagents like HATU, HOBt, and a base like DIPEA are used.

-

Final Purification: The final PROTAC is purified to a high degree using techniques such as preparative HPLC.

Quantitative Data on PROTACs with C4 Alkyl Linkers

The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The length of the alkyl linker can significantly impact these parameters. Below is a table summarizing representative data for PROTACs with C4 alkyl linkers targeting various proteins.

| Target Protein | E3 Ligase | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| BRD4 | CRBN | 4 atoms (C4 alkyl) | ~50 | >90 | 22Rv1 | [5] |

| BTK | CRBN | 4 atoms (C4 alkyl) | ~100 | ~85 | MOLM-14 | [5] |

| TBK1 | CRBN | Not specified as C4 | N/A | N/A | HEK293T | [5] |

Note: The data presented are illustrative and can vary depending on the specific ligands, cell line, and experimental conditions.

Signaling Pathway and Mechanism of Action

The ultimate biological effect of a PROTAC is the degradation of its target protein, which in turn modulates the signaling pathways in which the protein is involved. For example, a PROTAC targeting a kinase in a cancer-related pathway would lead to the downregulation of that pathway, potentially inhibiting cell proliferation and promoting apoptosis.

The general mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system is depicted in the following diagram:

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-Butyl (4-iodobutyl)carbamate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-iodobutyl)carbamate is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a stable tert-butyloxycarbonyl (Boc)-protected amine and a reactive primary iodo group, makes it an invaluable tool for the covalent modification of biomolecules. The Boc protecting group provides a stable handle that can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation or modification. The iodo group serves as an efficient leaving group for nucleophilic substitution reactions, enabling the alkylation of various nucleophilic residues on biomolecules such as proteins and peptides.

These characteristics make this compound a key building block in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other labeled biomolecules for research and therapeutic applications. This document provides detailed application notes and experimental protocols for the effective use of this linker in bioconjugation workflows.

Core Properties and Applications

The utility of this compound stems from its two key functional groups:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for a staged conjugation strategy where the iodo group is reacted first, followed by deprotection and subsequent reaction of the newly formed primary amine.

-

Iodo Group: The iodine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient alkylation of soft nucleophiles, most notably the thiol group of cysteine residues and, to a lesser extent, the epsilon-amino group of lysine (B10760008) residues on proteins.

Primary Applications Include:

-